Cas no 1004-28-0 (Furan, 2-(3-bromopropyl)tetrahydro-)
Furan, 2-(3-bromopropyl)tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Furan, 2-(3-bromopropyl)tetrahydro-
- 2-(3-Bromopropyl)tetrahydrofuran
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- Inchi: 1S/C7H13BrO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2
- InChI Key: WHUBAYNVEWJFOP-UHFFFAOYSA-N
- SMILES: O1CCCC1CCCBr
Computed Properties
- Exact Mass: 192.01498g/mol
- Monoisotopic Mass: 192.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 193.08g/mol
- XLogP3: 2.1
- Topological Polar Surface Area: 9.2Ų
Furan, 2-(3-bromopropyl)tetrahydro- Pricemore >>
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| Enamine | EN300-673936-2.5g |
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| Enamine | EN300-673936-5.0g |
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| Enamine | EN300-673936-10.0g |
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| 1PlusChem | 1P01BL47-50mg |
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| 1PlusChem | 1P01BL47-100mg |
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Furan, 2-(3-bromopropyl)tetrahydro- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Furan, 2-(3-bromopropyl)tetrahydro-
Furan, 2-(3-bromopropyl)tetrahydro (CAS No. 1004-28-0: A Versatile Synthetic Intermediate in Medicinal Chemistry)
Furan, 2-(3-bromopropyl)tetrahydro, commonly referenced by its CAS number 1004-28-0, is an organobromine compound belonging to the tetrahydrofuran family. This molecule exhibits a unique structural configuration where a brominated propyl group is covalently attached to the 2-position of a tetrahydropyranyl ring. Its chemical formula, C7H13BrO, reflects the combination of furan’s cyclic ether framework with a substituted alkyl chain, creating a functionalized platform for diverse applications in organic synthesis and pharmacological research. Recent advancements in synthetic methodologies have highlighted its role as a critical precursor in the design of bioactive molecules targeting neurological disorders and metabolic pathways.
The synthesis of Furan, 2-(3-bromopropyl)tetrahydro typically involves nucleophilic substitution reactions on furan derivatives. A notable approach published in *Organic Letters* (2023) describes the bromination of tetrahydrofuran via palladium-catalyzed cross-coupling strategies under mild conditions. This method enhances stereoselectivity and reduces byproduct formation compared to traditional alkyl halide preparation techniques. The compound’s stability under ambient conditions has been validated through thermogravimetric analysis (TGA), demonstrating thermal decomposition above 150°C, which aligns with its utility in both laboratory-scale and industrial processes.
In medicinal chemistry, Furan, 2-(3-bromopropyl)tetrahydro serves as a pivotal intermediate for constructing complex heterocyclic scaffolds. Researchers at Stanford University (Nature Communications, 2024) utilized this compound to synthesize novel benzodiazepine analogs with improved GABAA receptor affinity. The bromopropyl substituent facilitates efficient Suzuki-Miyaura coupling reactions with arylboronic acids, enabling the rapid assembly of drug candidates with tailored pharmacokinetic profiles. Additionally, studies from the University of Tokyo (JACS, 2023) revealed its potential in designing kinase inhibitors by incorporating tetrahydropyranyl motifs into ATP-binding domains.
The structural flexibility of Furan, 2-(3-bromopropyl)tetrahydro arises from its dual functional groups: the electron-donating tetrahydropyranyl ring and the electrophilic bromide moiety. This duality allows for both nucleophilic attack mechanisms and ether-based conjugation pathways during multistep syntheses. For instance, in *Chemical Science* (ACS Publications, 2024), this compound was employed as an alkylating agent to modify polyphenolic antioxidants, enhancing their bioavailability through lipophilicity optimization without compromising radical scavenging activity.
Recent spectroscopic analyses confirm that Furan, 2-(3-bromopropyl)tetrahydro adopts a chair-like conformation due to ring strain relief in its tetrahydropyran ring system. This spatial arrangement minimizes steric hindrance during Michael addition reactions reported in *European Journal of Organic Chemistry* (2023), where it was used to synthesize anti-inflammatory agents with enhanced metabolic stability compared to linear analogs. The bromine atom’s reactivity is further modulated by neighboring oxygen atoms through hyperconjugation effects, making it compatible with copper-free click chemistry protocols described in *Angewandte Chemie* (January 2024).
In pharmaceutical development pipelines, this compound has emerged as a key building block for developing prodrugs targeting neurodegenerative diseases. A collaborative study between Merck Research Laboratories and MIT (Science Advances, July 2024) demonstrated that attaching Furan-based moieties to β-lactam antibiotics via propargyl linkers significantly improves their ability to penetrate blood-brain barriers while maintaining antibacterial efficacy against multidrug-resistant pathogens such as MRSA strains.
Safety evaluations published in *Green Chemistry* (March 2024) underscore its compatibility with environmentally benign synthetic protocols when handled under standard laboratory precautions. Its low vapor pressure (~1 mmHg at 5°C) reduces exposure risks during purification steps involving vacuum distillation or short-path evaporation systems commonly used in API manufacturing processes.
Structural characterization via X-ray crystallography conducted at ETH Zurich (Chemistry – A European Journal, October 2023) revealed intramolecular hydrogen bonding interactions between the hydroxyl group and adjacent bromine substituent that influence crystallization behavior during large-scale production. This discovery has led to optimized recrystallization procedures using dichloromethane-hexane solvent systems for obtaining high-purity (>99%) batches critical for preclinical trials.
Applications extend beyond medicinal chemistry into polymer science where Furan derivatives are integrated into biodegradable polyesters via esterification reactions under microwave-assisted conditions reported in *Macromolecules* (December 2024). The tetrahydropyranyl group imparts thermal stability while the brominated side chain enables post-polymerization functionalization for tuning mechanical properties of drug delivery matrices such as PLGA-based nanoparticles.
In enzymology studies published by Genentech (ACS Catalysis, May 2019), this compound was identified as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for metabolizing endocannabinoids like anandamide. The propargyl spacer enhances enzyme binding affinity by optimizing steric interactions within FAAH’s active site pocket without affecting off-target activities—a breakthrough highlighted during recent conferences on cannabinoid receptor modulation strategies.
Spectroscopic data confirms characteristic peaks at δH = ~3.6 ppm (tetrahydropyran protons) and δC = ~65 ppm (brominated carbon atom) observed via NMR analysis at ambient temperatures (1H NMR: DMSO-d6, Bruker AVANCE III system). These spectral markers distinguish it from structurally similar compounds like tetrahydrofurfuryl bromide, ensuring precise identification during quality control processes essential for regulatory compliance.
Catalytic oxidation experiments detailed in *Journal of Catalysis* (June 1998—still relevant due to recent replication studies) showed that palladium-on-carbon catalysts efficiently convert this compound into corresponding aldehyde derivatives under hydrogen gas atmospheres at moderate pressures (~5 bar). Such transformations are now being applied in continuous flow reactors described by Johnson Matthey researchers (*React Chem Eng*, February 1998), enabling scalable production with reduced solvent consumption—a key factor driving green chemistry initiatives within pharmaceutical industries.
A groundbreaking application involves its use as a chiral auxiliary component reported by Pfizer scientists (*Chirality*, January 1997). When combined with BINOL-derived catalysts under asymmetric aldol reaction conditions (cis-selectivity >95%), it facilitates enantioenriched syntheses of terpenoid derivatives shown to inhibit tumor necrosis factor-alpha secretion—a mechanism validated through ELISA assays on human macrophage cell lines according to *Journal of Medicinal Chemistry* updates from March-April issues spanning decades but recently refined using CRISPR-based validation methods.
Solubility profiles measured at pH ranges between 7–9 demonstrate dissolution rates exceeding 5 mg/mL/min, which is critical for formulation development into intravenous drug delivery systems requiring rapid dispersion kinetics without precipitation artifacts during storage or administration phases outlined in FDA guidelines referenced indirectly through literature reviews (*Pharmaceutical Research*, July-August issues since late '96).
Liquid chromatography-mass spectrometry data from recent metabolomics studies (*Metabolites*, June-July papers since early '97 until present day but particularly notable work from December issue last year*) shows that when incorporated into small molecule drugs via phosphoramidate linkages (structure elucidated using LC/MS/MS), it provides extended half-lives while maintaining therapeutic efficacy against hepatitis C virus replication—findings presented at the International Conference on Antiviral Research held virtually yet impactful across multiple disciplines including virology and organic synthesis collaboration sectors.
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